molecular formula C17H18Cl2N2 B14811290 Benzenamine, 3,5-dichloro-N-(4-diethylaminobenzylidene)-

Benzenamine, 3,5-dichloro-N-(4-diethylaminobenzylidene)-

Cat. No.: B14811290
M. Wt: 321.2 g/mol
InChI Key: HXPQZYSQXRSYJV-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine is an organic compound with the molecular formula C17H18Cl2N2 It is characterized by the presence of dichlorophenyl and diethylamino groups attached to a benzylidene amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-(diethylamino)aniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichlorophenyl)[4-(dimethylamino)benzylidene]amine
  • (3,5-dichlorophenyl)[4-(fluorobenzylidene)amine

Uniqueness

(3,5-dichlorophenyl)[4-(diethylamino)benzylidene]amine is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can result in different pharmacological profiles and applications.

Properties

Molecular Formula

C17H18Cl2N2

Molecular Weight

321.2 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C17H18Cl2N2/c1-3-21(4-2)17-7-5-13(6-8-17)12-20-16-10-14(18)9-15(19)11-16/h5-12H,3-4H2,1-2H3

InChI Key

HXPQZYSQXRSYJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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